2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C5H2Cl2N4. It is characterized by the presence of two chlorine atoms at positions 2 and 8 on the triazolo[1,5-a]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyrazine with sodium azide, followed by cyclization to form the triazolo ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted triazolo[1,5-a]pyrazines, while thiol substitution can produce thio-substituted derivatives .
Scientific Research Applications
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial and anticancer activities. .
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a building block in the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer studies, it can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but lacks the chlorine atoms at positions 2 and 8.
1,2,4-Triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A hybrid structure with a thiadiazine ring, exhibiting different biological activities.
Uniqueness
2,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorine atoms can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
IUPAC Name |
2,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVRZRYAGGGOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C(=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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